![molecular formula C20H24N2O4S B7701165 N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This compound has been extensively studied in the field of scientific research due to its potential therapeutic applications in the treatment of various diseases, including autoimmune disorders, inflammatory conditions, and cancer.
作用機序
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By blocking the activity of Janus kinases, this compound prevents the activation of various cytokines and growth factors, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of various cytokines and chemokines, leading to a reduction in inflammation and immune response. Additionally, this compound has been shown to inhibit the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune disorders.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide in lab experiments is its specificity and potency. This compound has been shown to be a highly specific inhibitor of Janus kinases, making it a valuable tool for studying the role of Janus kinases in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential off-target effects. This compound has been shown to inhibit other kinases besides Janus kinases, which may lead to unwanted side effects.
将来の方向性
There are several future directions for the use of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide in scientific research. One potential application is in the treatment of cancer. Janus kinases have been found to play a crucial role in the growth and survival of cancer cells, and this compound may be a potential candidate for the treatment of various types of cancer. Additionally, this compound may be useful in the treatment of other autoimmune disorders and inflammatory conditions, such as lupus and Crohn's disease. Further research is needed to fully understand the potential therapeutic applications of this compound in these areas.
合成法
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide involves a multi-step process that includes the reaction of 5-chloro-2-phenoxyaniline with 4-methoxy-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with propan-2-ylsulfonamide and finally, with 4-methoxybenzoyl chloride to obtain this compound.
科学的研究の応用
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune disorders, including rheumatoid arthritis, psoriasis, and multiple sclerosis. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as asthma and inflammatory bowel disease.
特性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)21-27(24,25)19-12-16(8-9-18(19)26-3)20(23)22-11-10-15-6-4-5-7-17(15)13-22/h4-9,12,14,21H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMKQECRSRIXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

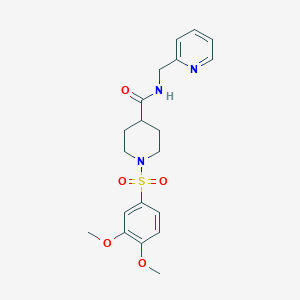
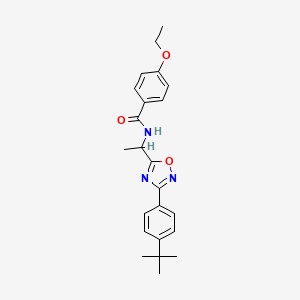
![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

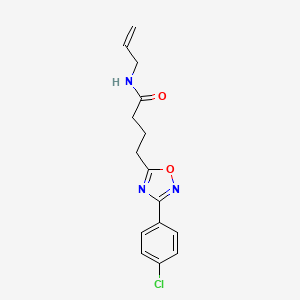

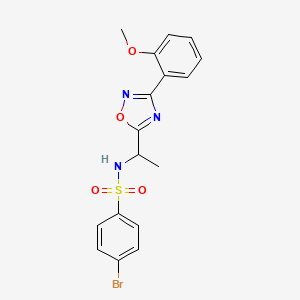
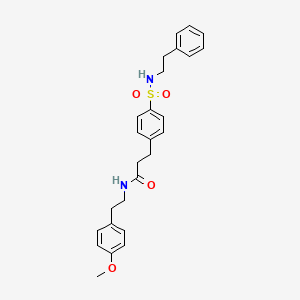
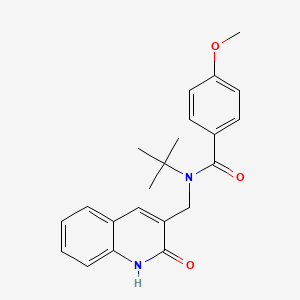
![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B7701180.png)
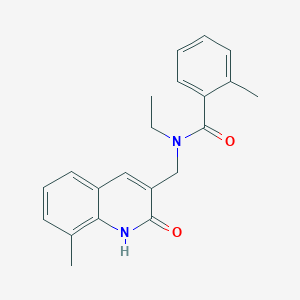

![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)